(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol
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Overview
Description
(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bromine and glacial acetic acid in a one-pot process, which yields the desired compound as a solid product . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the naphthyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-1,6-naphthyridine
- 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-ol
Uniqueness
(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain therapeutic areas .
Biological Activity
(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol, also known by its CAS number 1194376-48-1, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12N2O
- Molecular Weight : 164.20 g/mol
- CAS Number : 1194376-48-1
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties
Studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells. For instance:
- Mechanism of Action : These compounds may activate apoptotic pathways and inhibit cell proliferation through cell cycle arrest.
- Case Study : In vitro studies demonstrated that similar naphthyridine compounds exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .
2. Anti-inflammatory Effects
Naphthyridine derivatives have been reported to possess anti-inflammatory properties:
- Mechanism : They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
- Case Study : Canthinone derivatives reduced inflammation in animal models of colitis by diminishing oxidative stress and inflammatory mediator production .
3. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects:
- Mechanism : It may modulate neurotransmitter systems and exhibit protective effects against neurodegeneration.
- Research Findings : Similar compounds have shown promise in models of neurodegenerative diseases by reducing neuronal apoptosis .
Comparative Analysis of Biological Activities
Case Studies
Several studies highlight the biological efficacy of naphthyridine derivatives similar to this compound:
- Anticancer Activity in Leukemia Cells
- Anti-inflammatory Effects in Colitis Models
- Neuroprotection in Animal Models
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-2-ylmethanol |
InChI |
InChI=1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h1-2,10,12H,3-6H2 |
InChI Key |
IFMHSDZUDAPKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)CO |
Origin of Product |
United States |
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